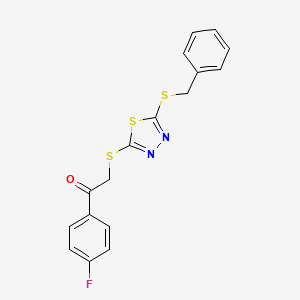
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate is an organic compound with the molecular formula C16H23N5O3S and a molecular weight of 365.457 g/mol . This compound is known for its unique structure, which includes a purine base linked to a butyl ester through a pentanoyl thioamide linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Derivative: The synthesis begins with the preparation of a purine derivative, such as 6-chloropurine, which is then reacted with a thiol compound to introduce the thio group.
Acylation: The thio-substituted purine is then acylated with a pentanoyl chloride derivative to form the pentanoyl thioamide intermediate.
Esterification: Finally, the pentanoyl thioamide intermediate is esterified with butanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the purine base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or interfering with cellular processes. The thioamide linkage may also play a role in modulating the compound’s biological activity by interacting with proteins or enzymes involved in various pathways .
類似化合物との比較
Similar Compounds
Sec-Butyl 5-(9H-purin-6-ylthio)pentanoate: Similar structure but with a sec-butyl group instead of a butyl group.
9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine: Another purine derivative with different substituents.
Uniqueness
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate is unique due to its specific combination of a butyl ester, a pentanoyl thioamide linkage, and a purine base. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
23374-49-4 |
|---|---|
分子式 |
C16H23N5O3S |
分子量 |
365.5 g/mol |
IUPAC名 |
butyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]acetate |
InChI |
InChI=1S/C16H23N5O3S/c1-2-3-7-24-13(23)9-17-12(22)6-4-5-8-25-16-14-15(19-10-18-14)20-11-21-16/h10-11H,2-9H2,1H3,(H,17,22)(H,18,19,20,21) |
InChIキー |
QNZGCCSRJWLUGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CNC(=O)CCCCSC1=NC=NC2=C1NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975668.png)

![2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11975672.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11975673.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11975677.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975682.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide](/img/structure/B11975687.png)
![4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide](/img/structure/B11975688.png)

![5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B11975712.png)
![(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide](/img/structure/B11975719.png)


![4-Chlorobenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B11975742.png)
